1-Benzyl-4-methylquinolinium Chloride: Structural Characterization, Synthesis, and Applications
1-Benzyl-4-methylquinolinium Chloride: Structural Characterization, Synthesis, and Applications
An in-depth technical guide on the structural properties, synthesis, and applications of 1-benzyl-4-methylquinolinium chloride .
Executive Summary
1-Benzyl-4-methylquinolinium chloride is a quaternary ammonium salt characterized by a lepidine (4-methylquinoline) core structurally modified via N-benzylation. In modern chemical synthesis and drug development, this compound serves as a highly effective phase-transfer catalyst (PTC), a corrosion inhibitor in metallurgical processes, and a critical intermediate for synthesizing biologically active quinoline derivatives (such as antimalarial and antimicrobial agents).
This whitepaper provides a comprehensive, field-proven guide to the physicochemical properties, mechanistic synthesis, and analytical validation of 1-benzyl-4-methylquinolinium chloride, designed for researchers requiring high-fidelity, reproducible laboratory protocols.
Structural & Physicochemical Profiling
Understanding the exact molecular parameters of 1-benzyl-4-methylquinolinium chloride is essential for accurate stoichiometric calculations and downstream mass spectrometry validation. The compound consists of a lipophilic organic cation ( C17H16N+ ) and a chloride counterion ( Cl− ) [1].
Table 1: Quantitative Chemical Data
| Property | Value / Description |
| IUPAC Name | 1-benzyl-4-methylquinolin-1-ium chloride |
| CAS Registry Number | 52181-07-4 |
| Molecular Formula | C17H16ClN |
| Molecular Weight (Average) | 269.77 g/mol |
| Monoisotopic Mass (Cation) | 234.1283 Da |
| Exact Mass (Salt) | 269.0971 Da |
| Canonical SMILES | CC1=CC=CC3=CC=CC=C3.[Cl-] |
| Topological Polar Surface Area | ~3.9 Ų (Cationic Core) |
Mechanistic Synthesis Workflow
The synthesis of 1-benzyl-4-methylquinolinium chloride is driven by a classic Bimolecular Nucleophilic Substitution ( SN2 ) mechanism. The lone pair of electrons on the nitrogen atom of 4-methylquinoline acts as the nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride.
Causality in Experimental Design:
-
Solvent Selection (Anhydrous Acetonitrile): A polar aprotic solvent is strictly required. It stabilizes the charge-separated transition state of the SN2 reaction, accelerating the reaction rate without heavily solvating the nucleophile (which would occur in protic solvents like ethanol)[2].
-
Thermodynamic Control: Refluxing at 80–90°C provides the necessary activation energy to overcome the steric hindrance of the bulky quinoline ring.
-
Self-Validating Isolation: The protocol leverages the differential solubility of the product. The quaternary ammonium salt is highly soluble in hot acetonitrile but nearly insoluble in cold acetonitrile and diethyl ether, allowing for spontaneous precipitation and built-in purification.
Logical workflow for the SN2 quaternization synthesis of 1-benzyl-4-methylquinolinium chloride.
Step-by-Step Experimental Protocol
-
Reagent Preparation: Dry 4-methylquinoline (lepidine) over 4Å molecular sieves for 24 hours prior to use. Note: Moisture leads to competitive hydrolysis of benzyl chloride into benzyl alcohol, reducing yield.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 0.10 mol (14.3 g) of 4-methylquinoline in 100 mL of anhydrous acetonitrile.
-
Nucleophilic Addition: Add 0.11 mol (13.9 g) of high-purity benzyl chloride dropwise at room temperature. The 10% molar excess of the electrophile drives the reaction to completion [3].
-
Reflux: Heat the reaction mixture to 80–90°C under an inert nitrogen atmosphere for 16 to 24 hours.
-
Reaction Monitoring: Perform Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1). The disappearance of the UV-active 4-methylquinoline spot ( Rf≈0.7 ) and the appearance of a baseline spot ( Rf≈0.1 ) confirms completion.
-
Isolation: Remove the heat source and allow the flask to cool to room temperature. Transfer the flask to an ice bath (0–5°C) for 2 hours. White to pale-yellow crystals will precipitate.
-
Troubleshooting (Oiling Out): If the product forms a viscous oil instead of crystals (a common phenomenon with quaternary salts), add 30 mL of cold, anhydrous diethyl ether and vigorously triturate the oil with a glass rod to induce crystallization.
-
Filtration & Drying: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with two 20 mL portions of cold diethyl ether to remove unreacted starting materials. Dry in a vacuum desiccator overnight.
Analytical Characterization
To ensure trustworthiness and scientific integrity, the synthesized compound must be validated through orthogonal analytical techniques:
-
1 H NMR (400 MHz, DMSO- d6 ): The defining diagnostic peak is the benzylic methylene ( CH2 ) protons. Due to the strong electron-withdrawing effect of the adjacent positively charged quaternary nitrogen, these protons are heavily deshielded and will appear as a distinct singlet around 6.20 - 6.50 ppm . The methyl group at the 4-position will appear as a singlet near 3.00 ppm .
-
ESI-MS (Positive Ion Mode): Mass spectrometry will bypass the chloride counterion and detect the intact lipophilic cation. Look for the base peak at m/z 234.1 ( [M−Cl]+ ).
-
FT-IR: The absence of a broad N-H stretch and the presence of strong aromatic C=C and C=N stretching vibrations (1600–1500 cm −1 ) confirm the quaternary structure.
Applications in Drug Development & Chemical Synthesis
1-Benzyl-4-methylquinolinium chloride is a highly versatile molecule. Its amphiphilic nature—combining a charged, hydrophilic core with bulky, lipophilic aromatic rings—makes it an ideal candidate for multiple advanced applications.
Functional applications and mechanistic pathways of 1-benzyl-4-methylquinolinium chloride.
-
Phase Transfer Catalysis (PTC): In biphasic organic-aqueous reactions, the lipophilic benzyl and quinoline groups allow the cation to partition into the organic phase, carrying reactive anions (like cyanides or permanganates) with it to facilitate reactions that would otherwise be impossible due to phase separation.
-
Drug Development: Quinolinium salts are heavily investigated for their antimalarial and antibacterial properties. The positive charge allows the molecule to disrupt bacterial cell membranes or intercalate into parasitic DNA, making it a valuable scaffold for synthesizing novel therapeutics.
-
Corrosion Inhibition: In industrial acid-pickling processes, the electron-rich aromatic rings and the positively charged nitrogen adsorb strongly onto metal surfaces, forming a protective hydrophobic monolayer that prevents acid-induced oxidative corrosion.
References
-
U.S. Environmental Protection Agency (EPA). "Quinolinium, 4-methyl-1-(phenylmethyl)-, chloride (1:1) - Substance Details." EPA Substance Registry Services. Available at:[Link]
-
ChemWhat. "1-Benzylquinolinium chloride - Route of Synthesis (ROS) and Bioactivities." ChemWhat Database. Available at:[Link]
